2,2,3,3,3-pentafluoropropyl chloroformate chemical structure and molecular weight
2,2,3,3,3-pentafluoropropyl chloroformate chemical structure and molecular weight
An In-Depth Technical Guide to 2,2,3,3,3-Pentafluoropropyl Chloroformate: Properties, Synthesis, and Applications in Advanced Research
Introduction
In the landscape of modern chemical synthesis and analysis, reagents that offer unique functionalities are indispensable tools for innovation. 2,2,3,3,3-Pentafluoropropyl chloroformate stands out as a highly specialized reagent, primarily utilized for the introduction of the pentafluoropropyl moiety into a diverse range of molecules. As a member of the chloroformate class of compounds, its reactivity is well-defined, yet the presence of the heavily fluorinated alkyl chain imparts unique characteristics beneficial for applications ranging from medicinal chemistry to sensitive analytical detection.[1]
This guide serves as a technical resource for researchers, medicinal chemists, and drug development scientists. It provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of 2,2,3,3,3-pentafluoropropyl chloroformate, with a focus on the causal reasoning behind its use in experimental design.
Core Chemical Properties and Structure
2,2,3,3,3-Pentafluoropropyl chloroformate, also known as 2,2,3,3,3-pentafluoropropyl carbonochloridate, is a colorless liquid at room temperature.[2] Its fundamental properties are summarized below, providing the foundational data required for its effective use in a laboratory setting.
Chemical Structure:
The structure consists of a chloroformate functional group (-OC(O)Cl) attached to a 2,2,3,3,3-pentafluoropropyl group (-CH₂CF₂CF₃).
(Note: An illustrative image of the chemical structure would be placed here in a final document.)
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 1025495-74-2 | [2] |
| Molecular Formula | C₄H₂ClF₅O₂ | [2] |
| Molecular Weight | 212.51 g/mol | [2] |
| Boiling Point | 61-62 °C @ 295 mmHg | [2] |
| Density | 1.4896 g/mL @ 20 °C | [2] |
| Refractive Index | 1.321 @ 20 °C | [2] |
Synthesis and Chemical Reactivity
Synthesis Protocol
The most common and efficient method for preparing chloroformates is the reaction of a corresponding alcohol with phosgene or a safer phosgene equivalent, such as triphosgene.[3] The synthesis of 2,2,3,3,3-pentafluoropropyl chloroformate follows this established pathway.
Expert Rationale: The choice of triphosgene over phosgene gas is a critical safety and handling consideration in a modern laboratory setting. Triphosgene is a stable solid that generates phosgene in situ, minimizing the risks associated with handling highly toxic and volatile gases. A non-nucleophilic base, such as pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing acid-catalyzed degradation of the product.
Step-by-Step Methodology:
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2,2,3,3,3-pentafluoropropanol (1.0 eq)[4] and pyridine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to 0 °C in an ice bath.
-
Reagent Addition: A solution of triphosgene (0.4 eq) in the same anhydrous solvent is added dropwise via the dropping funnel over 30-60 minutes. The reaction is highly exothermic and the addition rate must be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. Progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting alcohol.
-
Workup and Purification: Upon completion, the reaction mixture is quenched by the slow addition of cold water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. It is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by fractional distillation under reduced pressure to yield 2,2,3,3,3-pentafluoropropyl chloroformate as a clear liquid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2,2,3,3,3-pentafluoropropyl chloroformate.
Chemical Reactivity
The reactivity of 2,2,3,3,3-pentafluoropropyl chloroformate is dominated by the electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, liberating a chloride ion. This predictable reactivity is the cornerstone of its utility.[1]
-
Reaction with Amines: Forms stable carbamate linkages. R-NH₂ + ClC(O)OCH₂CF₂CF₃ → R-NHC(O)OCH₂CF₂CF₃ + HCl
-
Reaction with Alcohols: Forms carbonate esters. R-OH + ClC(O)OCH₂CF₂CF₃ → R-OC(O)OCH₂CF₂CF₃ + HCl
-
Reaction with Carboxylic Acids: Can form mixed anhydrides.[1] R-COOH + ClC(O)OCH₂CF₂CF₃ → R-C(O)OC(O)OCH₂CF₂CF₃ + HCl
Applications in Research and Drug Development
The unique combination of a reactive chloroformate handle and a stable, electron-withdrawing pentafluoropropyl group makes this reagent particularly valuable in two key areas.
Derivatization Agent for Analytical Chemistry
In analytical science, particularly for gas chromatography-mass spectrometry (GC-MS), many biologically relevant molecules (e.g., amino acids, organic acids, phenols) are too polar and non-volatile for direct analysis. Derivatization is a mandatory step to convert these analytes into more volatile and thermally stable forms.[1]
Field-Proven Insight: 2,2,3,3,3-Pentafluoropropyl chloroformate is an exceptional derivatizing agent for this purpose. The reaction is rapid and efficiently converts polar functional groups (-OH, -NH₂, -SH) into their corresponding pentafluoropropyl carbamate or carbonate esters.[5] The key advantage lies in the polyfluorinated tail, which makes the resulting derivatives highly responsive to Electron Capture Negative Ionization (ECNI) mass spectrometry. ECNI is an extremely sensitive ionization technique that can achieve detection limits far lower than standard electron ionization (EI), making this reagent ideal for trace-level analysis.[5]
A Strategic Tool for Medicinal Chemistry
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Incorporating fluorine or fluorinated alkyl groups can profoundly and beneficially alter a molecule's pharmacological profile, including its metabolic stability, lipophilicity, and binding affinity to its target protein.[6]
Drug Development Application: 2,2,3,3,3-Pentafluoropropyl chloroformate serves as a valuable building block for installing the –OCH₂CF₂CF₃ group onto a drug scaffold. By reacting the chloroformate with a hydroxyl or amino group on a lead compound, medicinal chemists can rapidly generate new chemical entities (NCEs) for structure-activity relationship (SAR) studies.[7] This allows for the systematic exploration of how this specific fluorinated moiety impacts the compound's overall properties, accelerating the discovery of candidates with improved drug-like characteristics.
Experimental Protocol: Derivatization of an Amino Acid for GC-MS Analysis
This protocol provides a self-validating system for the derivatization of a model analyte, such as glycine, for subsequent analysis.
-
Sample Preparation: An aqueous solution of the analyte (e.g., 100 µL of 1 mg/mL glycine) is placed in a 2 mL autosampler vial.
-
Buffering: 100 µL of a suitable buffer (e.g., 1M sodium bicarbonate) is added to maintain an alkaline pH, which facilitates the reaction and neutralizes the HCl byproduct.
-
Reagent Addition: 50 µL of a 10% solution of 2,2,3,3,3-pentafluoropropyl chloroformate in an immiscible organic solvent (e.g., hexane) is added.
-
Reaction: The vial is capped and vortexed vigorously for 1 minute to ensure thorough mixing and facilitate the reaction at the aqueous-organic interface.
-
Phase Separation: The vial is allowed to stand for 5 minutes for the layers to separate. The upper organic layer, containing the derivatized analyte, is now ready for direct injection into the GC-MS system.
-
Analysis: The derivatized sample is analyzed by GC-ECNI-MS to achieve high sensitivity.
Derivatization and Analysis Workflow
Caption: Workflow for analyte derivatization using PFP-chloroformate for GC-MS analysis.
Safety, Handling, and Storage
Due to its reactivity, 2,2,3,3,3-pentafluoropropyl chloroformate must be handled with appropriate care. It is classified as a flammable liquid that is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[8]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles and a face shield must be worn.
-
Lab Coat: A flame-resistant lab coat is required.
Handling Procedures:
-
All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Avoid contact with water and moist air, as it can hydrolyze to release corrosive HCl.[9]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[8][9]
-
Keep containers tightly sealed to prevent moisture ingress and vapor escape.[9]
-
Store away from incompatible materials such as bases, amines, and strong oxidizing agents.[9]
First Aid:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention.[8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek urgent medical attention.[9]
Conclusion
2,2,3,3,3-Pentafluoropropyl chloroformate is a powerful and versatile reagent that bridges synthetic and analytical chemistry. Its well-defined reactivity, combined with the unique properties conferred by its pentafluoroalkyl chain, provides researchers and drug developers with a reliable tool for two critical tasks: the high-sensitivity detection of polar analytes and the strategic modification of bioactive molecules to enhance their pharmacological profiles. Proper understanding of its properties, synthesis, and handling protocols is paramount to leveraging its full potential safely and effectively in the pursuit of scientific discovery.
References
-
Chloroformate . Wikipedia. [Link]
-
Synthesis of 1-chloro-2,2,3,3,3-pentafluoropropane . PrepChem.com. [Link]
-
Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts . PubMed. [Link]
-
2,2,3,3,3-Pentafluoropropanol . PubChem. [Link]
-
Chloroformates . Georganics. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]
-
Natural product-derived compounds in clinical trials and drug approvals . Royal Society of Chemistry. [Link]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. CAS 1025495-74-2 | 2123-7-27 | MDL MFCD24141299 | 2,2,3,3,3-Pentafluoropropyl chloroformate | SynQuest Laboratories [synquestlabs.com]
- 3. Chloroformates - Georganics [georganics.sk]
- 4. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jelsciences.com [jelsciences.com]
- 7. Natural product-derived compounds in clinical trials and drug approvals - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
